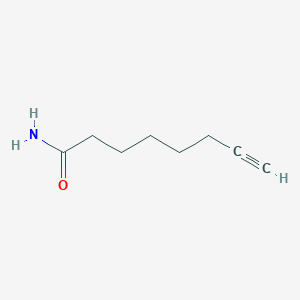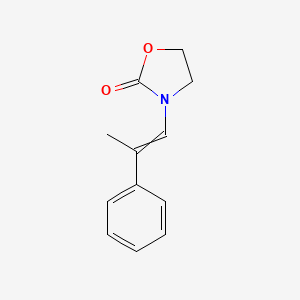![molecular formula C14H18O2S2 B15167725 2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro- CAS No. 587882-38-0](/img/structure/B15167725.png)
2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro- is a heterocyclic compound that features a pyran ring fused with a phenoxy group containing a dithiolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro- typically involves the oxa-6π-electrocyclization of dienones, a common method for constructing pyran rings . The reaction conditions often include the use of catalysts such as lanthanide triflates or transition metals to facilitate the cyclization process . Additionally, multicomponent reactions (MCR) involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions have been employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions
2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro- undergoes various chemical reactions, including:
Oxidation: The dithiolane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyran ring or the phenoxy group, leading to the formation of tetrahydropyran derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction . Substitution reactions often involve nucleophiles like alkoxides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane moiety can yield sulfoxides or sulfones, while reduction of the pyran ring can produce tetrahydropyran derivatives .
科学的研究の応用
2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro- has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Medicine: Its derivatives have shown promise in medicinal chemistry for their potential therapeutic properties.
作用機序
The mechanism of action of 2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro- involves its interaction with molecular targets through its functional groups. The dithiolane moiety can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The pyran ring and phenoxy group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2H-Chromenes: These compounds have a similar pyran ring fused with an aromatic ring but lack the dithiolane moiety.
Tetrahydropyrans: These compounds feature a fully saturated pyran ring and are often used as building blocks in organic synthesis.
Uniqueness
The presence of the dithiolane moiety in 2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro- distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
587882-38-0 |
|---|---|
分子式 |
C14H18O2S2 |
分子量 |
282.4 g/mol |
IUPAC名 |
2-[4-(1,3-dithiolan-2-yl)phenoxy]oxane |
InChI |
InChI=1S/C14H18O2S2/c1-2-8-15-13(3-1)16-12-6-4-11(5-7-12)14-17-9-10-18-14/h4-7,13-14H,1-3,8-10H2 |
InChIキー |
ZMSOBXKRDPKAHT-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C3SCCS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-4-({4-[2-(4-fluorophenyl)ethenyl]phenyl}ethynyl)benzene](/img/structure/B15167644.png)


![1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene]](/img/structure/B15167672.png)





![6-Hydroxy-9-[2-methoxy-4-(pyrrolidine-1-carbonyl)phenyl]-3H-xanthen-3-one](/img/structure/B15167715.png)

![1-[2-(4-Fluorophenyl)ethyl]-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B15167727.png)
![2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B15167730.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide](/img/structure/B15167736.png)
